2-(TRIMETHYLSILOXY)BENZALDEHYDE

Beschreibung

The exact mass of the compound 2-Trimethylsilyloxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

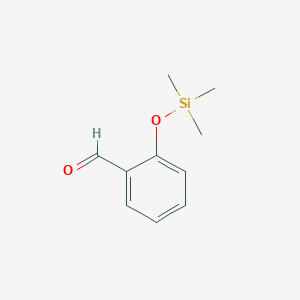

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-trimethylsilyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,3)12-10-7-5-4-6-9(10)8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQJTDJLZSIFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148247 | |

| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-31-5 | |

| Record name | 2-[(Trimethylsilyl)oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[(trimethylsilyl)oxy]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(trimethylsiloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(trimethylsiloxy)benzaldehyde, a versatile intermediate primarily utilized as a protected form of salicylaldehyde in multi-step organic synthesis. This document delves into the core synthetic methodologies, reaction mechanisms, and practical experimental protocols. It is intended for researchers, scientists, and professionals in drug development and fine chemical industries who require a thorough understanding of the preparation and handling of this important silyl ether.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the selective transformation of multifunctional molecules is a paramount challenge. Salicylaldehyde, with its reactive hydroxyl and aldehyde functionalities, presents a classic case for the application of protecting group chemistry. The synthesis of this compound represents a strategic maneuver to temporarily mask the nucleophilic phenolic hydroxyl group, thereby allowing for selective reactions at the aldehyde or other positions of the molecule. The trimethylsilyl (TMS) ether is an ideal protecting group in this context due to its ease of installation, stability under a range of non-aqueous conditions, and facile cleavage under mild acidic or fluoride-mediated conditions.[1] This guide will explore the primary methods for the synthesis of this valuable intermediate, providing both theoretical understanding and practical guidance.

Foundational Synthesis Route: Silylation of Salicylaldehyde

The most direct and widely employed method for the synthesis of this compound is the silylation of the phenolic hydroxyl group of salicylaldehyde. This transformation is typically achieved by reacting salicylaldehyde with a suitable silylating agent in the presence of a base.

Core Reagents and Their Rationale

-

Salicylaldehyde (Substrate): The starting material possessing the phenolic hydroxyl group to be protected.

-

Silylating Agent: The source of the trimethylsilyl group. Common choices include:

-

Chlorotrimethylsilane (TMSCl): A highly reactive and cost-effective liquid reagent. Its primary drawback is the generation of hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.[2]

-

Hexamethyldisilazane (HMDS): A less reactive but also effective silylating agent. It offers the advantage of producing ammonia (NH₃) as a byproduct, which is less corrosive than HCl. The reaction with HMDS can sometimes be slower and may require a catalyst.

-

-

Base: Essential for facilitating the reaction. The base serves two main purposes: it deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, and it scavenges the acidic byproduct (e.g., HCl from TMSCl).[2] Common bases include:

-

Triethylamine (Et₃N): A common, moderately strong organic base.

-

Pyridine: Another widely used organic base.

-

Imidazole: A potent catalyst for silylation reactions.

-

-

Solvent: An anhydrous aprotic solvent is crucial to prevent the hydrolysis of the silylating agent and the product. Suitable solvents include:

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Acetonitrile (ACN)

-

N,N-Dimethylformamide (DMF)

-

Reaction Mechanism: A Nucleophilic Substitution at Silicon

The silylation of salicylaldehyde with chlorotrimethylsilane proceeds via a nucleophilic substitution at the silicon atom (SN2@Si). The mechanism can be visualized as follows:

Caption: Mechanism of Silylation of Salicylaldehyde with TMSCl.

In the first step, the base abstracts the acidic proton from the phenolic hydroxyl group of salicylaldehyde to generate a phenoxide anion. This phenoxide is a potent nucleophile that then attacks the electrophilic silicon atom of chlorotrimethylsilane in the second step. This concerted nucleophilic attack leads to the displacement of the chloride ion and the formation of the desired trimethylsilyl ether.

Experimental Protocols and Data

The following section provides a detailed, step-by-step protocol for a representative synthesis of this compound using chlorotrimethylsilane.

Synthesis of this compound using Chlorotrimethylsilane

Objective: To synthesize this compound from salicylaldehyde and chlorotrimethylsilane.

Materials:

-

Salicylaldehyde (1.0 eq)

-

Chlorotrimethylsilane (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add salicylaldehyde and anhydrous DCM.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane dropwise from the dropping funnel to the stirred solution. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid.[3][4]

Caption: Experimental Workflow for the Synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | Typically >90% | General silylation procedures[5] |

| Reaction Time | 2 - 4 hours | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Purity (after distillation) | >97% | [3][4] |

| Boiling Point | 116 °C / 15 mmHg | [6] |

Characterization of this compound

Proper characterization of the synthesized product is essential to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group at approximately 0.3 ppm. The aromatic protons will appear in the range of 6.8-7.8 ppm, and the aldehydic proton will be a singlet at around 10.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a peak for the methyl carbons of the TMS group near 0 ppm. The aromatic carbons will resonate between 120-160 ppm, and the aldehydic carbonyl carbon will be observed downfield, typically around 190 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (from the starting salicylaldehyde) and the presence of a strong Si-O-C stretching band around 1090 cm⁻¹. A strong C=O stretching band for the aldehyde will be observed around 1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 194.3. A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) is also commonly observed.

Potential Side Reactions and Troubleshooting

While the silylation of salicylaldehyde is generally a high-yielding reaction, certain side reactions can occur:

-

Hydrolysis: The primary challenge is the hydrolysis of the silylating agent and the silylated product. This is mitigated by using anhydrous solvents and reagents and maintaining an inert atmosphere.

-

Incomplete Reaction: If the reaction does not go to completion, it may be due to insufficient base, a less reactive silylating agent, or steric hindrance. The reaction time can be extended, or a more potent silylating agent/catalyst system can be employed.

-

Aldehyde Reactions: While the TMS protection is intended to prevent reactions at the hydroxyl group, the aldehyde functionality can still undergo side reactions under certain conditions, such as aldol condensation if a strong base is used at elevated temperatures.

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are anhydrous. Check the quality of the silylating agent and the base.

-

Product Decomposition: Avoid excessive heat during distillation. Purification at reduced pressure is highly recommended.[3][4]

Conclusion

The synthesis of this compound is a fundamental and indispensable transformation in organic synthesis, providing a reliable method for the protection of the phenolic hydroxyl group of salicylaldehyde. The use of chlorotrimethylsilane in the presence of an amine base offers an efficient, high-yielding, and cost-effective route to this valuable intermediate. This guide has provided a detailed overview of the synthesis, including the underlying mechanism, a practical experimental protocol, and key characterization data, to empower researchers and scientists in their synthetic endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Agilent. (2022). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 2,5-bis[(trimethylsilyl)oxy]-. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

-

Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

TSI Journals. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Retrieved from [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.

- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

- Google Patents. (n.d.). CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. International Journal of Industrial Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(Trimethylsilyl)ethynyl]benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of salicylaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.

-

Iraqi Journal of Pharmaceutical Sciences. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde.

-

European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.

-

Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]

-

Chemical Papers. (n.d.). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]

-

SciSpace. (2024). Top 1905 Journal of Organic Chemistry papers published in 2024. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(trimethylsiloxy)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trimethylsiloxy)benzaldehyde, a versatile synthetic intermediate of significant interest in organic chemistry and drug development. This document elucidates its core physicochemical properties, provides detailed protocols for its synthesis and handling, and explores its applications as a protected derivative of salicylaldehyde. By offering insights into its reactivity and strategic use, this guide serves as a critical resource for researchers leveraging this compound in complex molecular syntheses.

Introduction: The Strategic Importance of Silyl Ethers in Synthesis

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Aldehydes, with their inherent reactivity, often necessitate protection to prevent undesired side reactions. This compound emerges as a key player in this context, serving as the trimethylsilyl (TMS) ether derivative of salicylaldehyde. The TMS group masks the nucleophilic character of the phenolic hydroxyl group, thereby allowing for selective transformations at other sites of the molecule. Its utility is further enhanced by the mild and efficient conditions required for both its formation and subsequent deprotection, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in a laboratory setting. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂Si | [1] |

| Molecular Weight | 194.3 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 116 °C | [2] |

| Density | 1.013 g/cm³ | [2] |

| Refractive Index | 1.5095 | [2] |

Solubility: this compound is soluble in a wide range of common organic solvents, including but not limited to dichloromethane, diethyl ether, tetrahydrofuran, and ethyl acetate. It is sensitive to moisture and will slowly hydrolyze in the presence of water to yield salicylaldehyde and trimethylsilanol.

Stability and Storage: This compound is sensitive to air and moisture.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. Prolonged exposure to atmospheric moisture will lead to decomposition.

Synthesis and Purification: A Practical Protocol

The most common and straightforward method for the synthesis of this compound is the silylation of salicylaldehyde using a suitable silylating agent, such as chlorotrimethylsilane (TMSCl), in the presence of a base.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from salicylaldehyde.

Materials:

-

Salicylaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add salicylaldehyde (1.0 eq).

-

Dissolve the salicylaldehyde in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous triethylamine (1.1 eq) to the solution with stirring.

-

Slowly add chlorotrimethylsilane (1.1 eq) dropwise to the reaction mixture. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the premature hydrolysis of the silylating agent and the silyl ether product.

-

Base: Triethylamine or pyridine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Work-up: The aqueous work-up with sodium bicarbonate neutralizes any remaining acidic species and helps to remove the triethylammonium chloride salt.

Caption: Workflow for the synthesis and purification of this compound.

Spectral Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the trimethylsilyl group, the aromatic protons, and the aldehyde proton.

-

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet is observed at approximately δ 0.3 ppm , integrating to 9 protons. This upfield shift is characteristic of protons on a silicon atom.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring appear in the region of δ 6.8-7.8 ppm . The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Aldehyde Proton (-CHO): A singlet is observed downfield at approximately δ 10.5 ppm . The significant deshielding is due to the anisotropic effect of the carbonyl group.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure.

-

Trimethylsilyl Carbons (-Si(CH₃)₃): A signal for the methyl carbons of the TMS group appears upfield at approximately δ 0 ppm .

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will give rise to signals in the aromatic region, typically between δ 120-160 ppm . The carbon attached to the silyloxy group will be shifted downfield.

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon will appear as a highly deshielded signal at approximately δ 191 ppm .[4]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

C-H stretch (aromatic): Peaks in the region of 3100-3000 cm⁻¹ .

-

C-H stretch (aldehyde): A characteristic weak to medium peak around 2850-2750 cm⁻¹ .

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1660 cm⁻¹ .

-

C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹ .

-

Si-O-C stretch: A strong band typically observed in the region of 1100-1000 cm⁻¹ .

-

Si-C stretch: Peaks around 850 cm⁻¹ and 760 cm⁻¹ are characteristic of the trimethylsilyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194 .

-

Major Fragmentation Pathways:

-

Loss of a methyl group ([M-15]⁺): A prominent peak at m/z = 179 resulting from the loss of a methyl radical from the trimethylsilyl group. This is a very common fragmentation pattern for TMS ethers.[5]

-

Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): A characteristic peak at m/z = 73 .

-

Loss of the formyl group ([M-29]⁺): A peak at m/z = 165 corresponding to the loss of the CHO radical.

-

Caption: Proposed mass fragmentation pathway of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a protected form of salicylaldehyde, enabling a wide range of synthetic transformations.

Nucleophilic Addition to the Aldehyde

The aldehyde functionality of this compound remains susceptible to nucleophilic attack. This allows for the formation of secondary alcohols upon reaction with organometallic reagents such as Grignard reagents or organolithium compounds. The TMS group is typically stable under these conditions but may be cleaved during the acidic work-up.

Deprotection to Salicylaldehyde

The trimethylsilyl group can be easily removed under mild acidic or fluoride-mediated conditions to regenerate the free hydroxyl group of salicylaldehyde.

Protocol 1: Acid-Catalyzed Deprotection

-

Reagents: Dilute hydrochloric acid (HCl) or acetic acid in a protic solvent like methanol or ethanol.

-

Procedure: The silylated compound is stirred in the acidic solution at room temperature. The reaction is typically rapid and can be monitored by TLC.

Protocol 2: Fluoride-Mediated Deprotection

-

Reagents: Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF).

-

Procedure: The silylated compound is treated with a solution of TBAF. This method is particularly useful when acid-sensitive functional groups are present in the molecule.

Application in the Synthesis of Heterocycles: The Case of Coumarins

This compound is a valuable precursor in the synthesis of coumarins, a class of compounds with diverse biological activities. The protected hydroxyl group allows for selective reactions at the aldehyde, followed by deprotection and cyclization. For instance, a Wittig reaction with a suitable phosphorane can be performed on the aldehyde, followed by deprotection and intramolecular cyclization to afford the coumarin scaffold.[6]

Safety and Handling

This compound is an irritant to the skin and eyes.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a strategically important synthetic intermediate that provides a convenient and efficient means of protecting the phenolic hydroxyl group of salicylaldehyde. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for organic chemists. The ability to unmask the hydroxyl group under mild conditions further enhances its utility in the total synthesis of complex natural products and medicinally relevant compounds. A thorough understanding of its characteristics, as detailed in this guide, is crucial for its successful application in innovative synthetic endeavors.

References

Sources

- 1. This compound | CAS: 1078-31-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C-13 NMR Spectrum [acadiau.ca]

- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

An In-depth Technical Guide to 2-(trimethylsiloxy)benzaldehyde for Advanced Research and Development

Introduction: Unveiling the Synthetic Potential of a Versatile Silylated Aldehyde

In the landscape of modern organic synthesis and drug discovery, the strategic manipulation of functional groups is paramount. 2-(trimethylsiloxy)benzaldehyde (CAS No. 1078-31-5), a silylated derivative of salicylaldehyde, emerges as a pivotal building block, offering a unique combination of a reactive aldehyde and a protected phenol.[1][2][3][4] This dual functionality allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry and natural product synthesis. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its nuanced reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in synthesis.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and use in reactions.[1][2][3][4]

| Property | Value | Reference(s) |

| CAS Number | 1078-31-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O₂Si | [1][2][3][4] |

| Molecular Weight | 194.30 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 116 °C | [3] |

| Density | 1.013 g/cm³ | [3] |

| Refractive Index | 1.5095 | [3] |

| InChI Key | GMQJTDJLZSIFQG-UHFFFAOYSA-N |

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic analysis provides irrefutable evidence of a compound's identity and purity. The following data represents typical spectral characteristics of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the trimethylsilyl (TMS) protons at approximately 0.3 ppm. The aromatic protons will appear in the range of 6.8-7.8 ppm, and the aldehydic proton will be a characteristic singlet downfield, typically around 10.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the TMS methyl carbons near 0 ppm. The aromatic carbons will resonate in the 120-160 ppm region, with the carbon bearing the silyloxy group appearing more downfield. The aldehydic carbonyl carbon will be observed at a characteristic downfield shift, typically around 190 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde at approximately 1690-1710 cm⁻¹. The Si-C and Si-O bonds will also show characteristic absorbances.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 194. A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) is also commonly observed.

Synthesis of this compound: A Practical Laboratory Protocol

The preparation of this compound is most commonly achieved through the silylation of salicylaldehyde. This process protects the phenolic hydroxyl group, allowing for selective reactions at the aldehyde functionality. Two primary methods are presented here, utilizing either chlorotrimethylsilane or hexamethyldisilazane as the silylating agent.

Method 1: Silylation using Chlorotrimethylsilane

This method is a straightforward and widely used procedure for the formation of silyl ethers.

Experimental Protocol:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add salicylaldehyde (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a tertiary amine base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Silylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add chlorotrimethylsilane (1.1 eq.) dropwise via the dropping funnel with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting salicylaldehyde.

-

Work-up: Upon completion, filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Deprotection of the silyl ether with fluoride.

Handling, Storage, and Safety Considerations

As with any chemical reagent, proper handling and storage procedures are crucial for ensuring safety and maintaining the integrity of this compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as strong acids and oxidizing agents. The compound is sensitive to moisture and will hydrolyze back to salicylaldehyde.

-

Hazards: this compound is classified as an irritant. It can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound stands as a testament to the power of strategic functional group protection in unlocking new synthetic pathways. Its ability to serve as a stable yet readily deprotected precursor to salicylaldehyde, while presenting a reactive aldehyde for elaboration, makes it an indispensable tool for researchers and drug development professionals. From the construction of complex heterocyclic scaffolds to its role as a key intermediate in multi-step natural product synthesis, this silylated benzaldehyde derivative continues to be a valuable asset in the ever-evolving field of organic chemistry.

References

-

ResearchGate. (n.d.). Synthesis of flavonoids from salicylaldehydes. Retrieved from [Link] 3[6]0. Harayama, T., Katsuno, K., Nishioka, H., Fujii, M., Nishita, Y., Ishii, H., & Kaneko, Y. (1994). A CONVENIENT SYNTHESIS OF A SIMPLE COUMARIN FROM SALICYLALDEHYDE AND WlTTIG REAGENT (I): A SYNTHESIS OF METHOXY- AND HYDROXYCOUMARINS. HETEROCYCLES, 39(2), 613-622.

Sources

- 1. This compound | 1078-31-5 [chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1078-31-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS: 1078-31-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 2-Trimethylsilyloxybenzaldehyde (CAS 1078-31-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 2-(trimethylsiloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical exploration of 2-(trimethylsiloxy)benzaldehyde, a versatile intermediate in organic synthesis. Moving beyond a simple data sheet, this document provides an in-depth analysis of its molecular architecture, spectroscopic signature, and chemical reactivity, grounded in established scientific principles and experimental evidence. The content is structured to deliver not just factual information, but also the underlying causality and practical insights essential for its effective application in research and development.

Core Molecular Identity and Physicochemical Properties

This compound, with the CAS Number 1078-31-5, is a derivative of salicylaldehyde where the phenolic hydroxyl group is protected by a trimethylsilyl (TMS) ether. This structural modification significantly alters the compound's properties and reactivity, making it a valuable synthon in multi-step organic syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂Si | [1] |

| Molecular Weight | 194.30 g/mol | [1] |

| IUPAC Name | 2-[(trimethylsilyl)oxy]benzaldehyde | [1] |

| Boiling Point | 116 °C | [2] |

| Density | 1.013 g/cm³ | [2] |

| Refractive Index | 1.5095 | [2] |

| SMILES | C(C)Oc1ccccc1C=O | [3] |

| InChI Key | GMQJTDJLZSIFQG-UHFFFAOYSA-N | [1] |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a planar benzene ring substituted with an aldehyde group and a bulky trimethylsiloxy group at the ortho position. The spatial arrangement of these functional groups is critical to its chemical behavior.

Molecular Geometry: A Computational Perspective

Based on DFT calculations of analogous substituted benzaldehydes, the following structural parameters can be anticipated.[4] The C=O bond of the aldehyde group is expected to have a length of approximately 1.21 Å. The C-C bonds within the aromatic ring will exhibit lengths characteristic of benzene (around 1.39-1.41 Å). The C-O bond of the ether linkage is predicted to be around 1.36 Å, and the Si-O bond approximately 1.64 Å. The bond angles around the sp² hybridized carbons of the benzene ring and the aldehyde group will be close to 120°. The geometry around the silicon atom of the trimethylsilyl group is expected to be tetrahedral, with bond angles around 109.5°.

Diagram: Predicted Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is paramount for its identification, purity assessment, and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the trimethylsilyl group. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically around δ 9.8-10.5 ppm. The aromatic protons will resonate in the range of δ 6.8-7.9 ppm, with their multiplicity depending on the coupling with neighboring protons. The nine protons of the trimethylsilyl group will give rise to a sharp singlet at approximately δ 0.3 ppm, a characteristic chemical shift for TMS ethers.[5][6]

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield, around δ 190-195 ppm. The carbons of the aromatic ring will resonate in the δ 120-160 ppm region. The carbon attached to the oxygen of the trimethylsiloxy group will be found at the lower end of this range, while the carbon ortho to the aldehyde group will be at the higher end. The methyl carbons of the trimethylsilyl group will show a signal at a high field, typically around δ 0-2 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is typically observed around 1690-1715 cm⁻¹. The presence of the trimethylsilyl group is indicated by a strong Si-O-C stretching vibration, usually found in the region of 1050-1100 cm⁻¹, and the Si-C stretching vibrations, which appear around 750-850 cm⁻¹ and 1250 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern is expected to be characteristic of trimethylsilyl ethers of phenols.[8][9] A prominent fragment is often observed at m/z 179, corresponding to the loss of a methyl radical ([M-15]⁺). Another significant fragmentation pathway involves the cleavage of the Si-O bond, leading to a fragment corresponding to the benzaldehyde radical cation (m/z 106) and a trimethylsilyl cation (m/z 73), which is often the base peak.[10][11] Further fragmentation of the benzaldehyde moiety can lead to the formation of the phenyl cation (m/z 77) through the loss of a CHO radical.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways in the EI-MS of the molecule.

Synthesis and Reactivity

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the silylation of salicylaldehyde. This reaction involves the treatment of salicylaldehyde with a suitable silylating agent in the presence of a base.

Experimental Protocol: Silylation of Salicylaldehyde [12]

-

Reaction Setup: To a solution of salicylaldehyde (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (1.1-1.5 equivalents). Common bases for this transformation include triethylamine (Et₃N) or imidazole.

-

Addition of Silylating Agent: Cool the mixture in an ice bath and add a silylating agent, such as trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) (1.1-1.2 equivalents), dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Diagram: Synthetic Pathway to this compound

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay between the aldehyde functionality and the bulky, acid-labile trimethylsilyl ether.

-

Reactions at the Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack. It can undergo a variety of transformations common to aldehydes, such as Wittig reactions, Grignard additions, and reductive aminations.[13] The presence of the ortho-trimethylsiloxy group can sterically hinder the approach of bulky nucleophiles.

-

Deprotection of the Silyl Ether: The trimethylsilyl ether is readily cleaved under acidic conditions or by treatment with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) to regenerate the free phenolic hydroxyl group. This lability is a key feature in its use as a protecting group.

-

Ortho-Lithiation: The trimethylsiloxy group can direct ortho-lithiation, allowing for the introduction of substituents at the C3 position of the benzene ring. Treatment with a strong base like n-butyllithium can deprotonate the position ortho to the silyloxy group, and the resulting lithiated species can be trapped with various electrophiles.

-

Applications in Synthesis: this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of substituted salicylaldehydes, which are precursors to various ligands, pharmaceuticals, and natural products.[14] Its ability to mask the reactive phenol while allowing for transformations at the aldehyde or other positions of the aromatic ring is a significant advantage in multistep synthesis.[15]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is moisture-sensitive due to the lability of the silyl ether, and therefore should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Conclusion

This compound is a valuable synthetic intermediate whose utility stems from the strategic protection of a phenolic hydroxyl group as a trimethylsilyl ether. This guide has provided a detailed examination of its molecular structure, spectroscopic characteristics, synthesis, and reactivity. A thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this versatile molecule in the design and execution of complex organic syntheses in academic and industrial research.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

C-13 NMR Spectrum. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure parameters (bond length and bond angle) of the compound. Retrieved from [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. [Link]

-

ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Retrieved from [Link]

-

Filo. (2025). Mass Spectra Fragmentation of Benzaldehyde. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube. [Link]

-

PubChem. (n.d.). 2,4-Bis((trimethylsilyl)oxy)benzaldehyde. Retrieved from [Link]

-

CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bond lengths, angles, or dihedrals given molecule at different levels of theory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771641, 2-[(Trimethylsilyl)ethynyl]benzaldehyde. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Experimental data for C6H5CHO (benzaldehyde). Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 2,5-bis[(trimethylsilyl)oxy]-. Retrieved from [Link]

-

van der Pijl, F., van der Veen, B. P., El-Harb, R. D., Metternich, J. B., & Schoenebeck, F. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332–4336. [Link]

-

PubChem. (n.d.). 2,4-Bis((trimethylsilyl)oxy)benzaldehyde. Retrieved from [Link]

-

Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | 1078-31-5 [sigmaaldrich.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2,4-Bis((trimethylsilyl)oxy)benzaldehyde | C13H22O3Si2 | CID 622439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. C-13 NMR Spectrum [acadiau.ca]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectra Fragmentation of Benzaldehyde Explain the fragmentation pat.. [askfilo.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ojs.wiserpub.com [ojs.wiserpub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(trimethylsiloxy)benzaldehyde: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trimethylsiloxy)benzaldehyde, a versatile silyl ether derivative of salicylaldehyde. The document details its fundamental molecular and physical properties, outlines a robust and detailed protocol for its synthesis via the silylation of salicylaldehyde, and explores its significant, though often understated, role as a strategic intermediate in organic synthesis and drug discovery. By serving as a protected form of salicylaldehyde, this compound facilitates a range of chemical transformations that would otherwise be complicated by the presence of a free phenolic hydroxyl group. This guide aims to equip researchers, particularly those in medicinal chemistry and process development, with the critical knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Advantage of Silyl Ether Protection

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The hydroxyl group, ubiquitous in natural products and pharmaceutical agents, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of protecting groups, silyl ethers stand out for their ease of installation, stability under a variety of reaction conditions, and, crucially, their straightforward removal under mild protocols.

This compound (also known as O-trimethylsilyl salicylaldehyde) exemplifies the strategic deployment of silyl ether protection. It is a derivative of salicylaldehyde where the phenolic hydroxyl group is protected by a trimethylsilyl (TMS) group. This seemingly simple modification unlocks a broader range of synthetic possibilities for the salicylaldehyde scaffold, a key structural motif in numerous biologically active compounds. The presence of the TMS group electronically and sterically modulates the reactivity of the molecule, allowing for selective transformations at other positions of the aromatic ring or the aldehyde functionality. This guide will delve into the practical aspects of handling, synthesizing, and utilizing this valuable synthetic intermediate.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application in the laboratory.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂Si | [1] |

| Molecular Weight | 194.30 g/mol | [1] |

| CAS Number | 1078-31-5 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, diethyl ether, THF, ethyl acetate). Insoluble in water. |

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient method for the preparation of this compound is the direct silylation of salicylaldehyde using a suitable silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base.

Causality Behind Experimental Choices

-

Choice of Silylating Agent: Trimethylsilyl chloride is a cost-effective and highly reactive silylating agent, making it ideal for this transformation.

-

Role of the Base: A non-nucleophilic base, such as triethylamine (TEA) or imidazole, is crucial. Its primary function is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Imidazole is often preferred as it can also act as a catalyst.

-

Solvent Selection: An aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is used to dissolve the reactants and facilitate the reaction without interfering with the silylating agent.

-

Inert Atmosphere: The reaction is best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the silylating agent and the product by atmospheric moisture.

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

Salicylaldehyde

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (TEA) or Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add salicylaldehyde (1.0 equivalent).

-

Dissolve the salicylaldehyde in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl chloride (1.1 equivalents) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Characterization and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group at approximately 0.3 ppm. The aromatic protons will appear in the range of 6.8-7.8 ppm, and the aldehyde proton will be a singlet at around 10.5 ppm. The splitting pattern of the aromatic protons will be indicative of the 1,2-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The aromatic carbons will resonate in the region of 120-160 ppm, and the carbonyl carbon of the aldehyde will appear downfield, typically above 190 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected peaks include:

-

~2960 cm⁻¹: C-H stretching of the trimethylsilyl group.

-

~1680 cm⁻¹: C=O stretching of the aromatic aldehyde.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Si-C stretching vibrations.

-

~1090 cm⁻¹: Si-O-C stretching.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 194.[1] Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the cleavage of the Si-O bond.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its role as a protected precursor to salicylaldehyde. This protection allows for a variety of chemical manipulations that would be otherwise challenging.

Ortho-Directed Metalation and Functionalization

The trimethylsiloxy group can act as a directed metalating group (DMG), facilitating the deprotonation of the adjacent ortho position on the aromatic ring by strong bases like organolithium reagents. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C3 position.

Caption: General scheme for ortho-functionalization of this compound.

Reactions Involving the Aldehyde Group

With the phenolic hydroxyl group protected, the aldehyde functionality of this compound can undergo a variety of standard aldehyde reactions without interference from the acidic proton of the hydroxyl group. These include:

-

Wittig reactions: To form ortho-hydroxy stilbene derivatives after deprotection.

-

Grignard and organolithium additions: To generate secondary alcohols.

-

Reductive amination: To synthesize various secondary and tertiary amines.

Role in the Synthesis of Pharmaceutical Scaffolds

Salicylaldehyde and its derivatives are precursors to a wide array of pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and various natural products. The use of this compound as an intermediate can streamline the synthesis of complex salicylaldehyde-containing drug candidates by enabling more controlled and higher-yielding reaction sequences.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its utility stems from the effective protection of the phenolic hydroxyl group of salicylaldehyde, which in turn allows for a broader scope of chemical transformations. The straightforward synthesis and the mild conditions required for the removal of the trimethylsilyl group make it an attractive choice for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in the construction of complex molecular targets.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chegg. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 2,5-bis[(trimethylsilyl)oxy]-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Salicylaldehyde, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Interpretation of 2-(trimethylsiloxy)benzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(trimethylsiloxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak assignments. It delves into the causal electronic and structural factors governing the observed chemical shifts and coupling constants. By integrating foundational principles with practical, field-proven insights, this guide establishes a robust framework for the unambiguous structural elucidation of this and structurally related molecules. We will explore the characteristic signatures of the trimethylsilyl (TMS) ether, the aldehyde functionality, and the ortho-substituted aromatic system, culminating in a validated, self-consistent spectral interpretation.

The this compound Molecule: A Structural Overview

This compound is a silyl ether derivative of salicylaldehyde. This protective group strategy is common in organic synthesis to mask the reactivity of the phenolic hydroxyl group. A thorough understanding of its NMR spectrum is critical for reaction monitoring, purity assessment, and final product verification. The key structural features that dictate the NMR landscape are:

-

The Aldehyde Group (-CHO): An electron-withdrawing group that strongly influences the electronic environment of the aromatic ring.

-

The Trimethylsiloxy Group (-OTMS): An electron-donating group, whose bulky nature and Si-O bond also impact the adjacent aromatic protons.

-

Ortho-Disubstituted Benzene Ring: The 1,2-substitution pattern creates a complex and informative spin system for the four aromatic protons.

To facilitate a clear discussion, the following standardized numbering scheme will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectrum Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and spin-spin coupling. A standard analysis is typically performed in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal reference (0.00 ppm).[1][2]

Causality Behind Experimental Choices

The choice of CDCl₃ as a solvent is deliberate; it is chemically inert towards the analyte and has a residual proton signal (CHCl₃) at a well-known position (~7.26 ppm) that can serve as a secondary reference.[3] The use of an internal standard like TMS is crucial for accurate chemical shift calibration, as its 12 equivalent protons produce a single, sharp resonance upfield of most organic signals.[4][5]

Data Interpretation and Signal Assignment

The ¹H NMR spectrum of this compound displays three distinct regions: the upfield silyl ether region, the aromatic region, and the downfield aldehydic region.

-

Trimethylsilyl (-Si(CH₃)₃) Protons:

-

Chemical Shift (δ ≈ 0.3 ppm): These nine protons appear as a sharp, intense singlet. The silicon atom is less electronegative than carbon, leading to significant shielding and a characteristic upfield shift.

-

Integration: This signal integrates to 9 protons, making it a key identifying feature.

-

Multiplicity: It is a singlet as there are no adjacent protons to couple with.

-

-

Aldehydic (-CHO) Proton (H-7):

-

Chemical Shift (δ ≈ 10.3 ppm): This proton is highly deshielded and appears as a singlet far downfield.[1][6][7] This is due to the combined electron-withdrawing inductive effect of the carbonyl oxygen and, critically, the magnetic anisotropy of the C=O bond, which strongly reinforces the external magnetic field at the proton's location.

-

Integration: Integrates to a single proton.

-

Multiplicity: A singlet, as it is too many bonds away (four bonds) from the nearest aromatic proton (H-6) for significant coupling to be observed in a routine spectrum.

-

-

Aromatic Protons (H-3, H-4, H-5, H-6):

-

Chemical Shift (δ ≈ 7.0-7.9 ppm): These four protons are in unique chemical environments due to the ortho-substitution pattern, giving rise to four distinct signals.[8] Their specific shifts are dictated by the electronic effects of the two substituents. The electron-withdrawing aldehyde group deshields ortho and para protons, while the electron-donating -OTMS group shields its ortho and para protons.[9]

-

H-6 (δ ≈ 7.8-7.9 ppm): This proton is ortho to the strongly deshielding aldehyde group, causing it to be the furthest downfield of the aromatic signals. It typically appears as a doublet of doublets (dd), coupled to H-5 (ortho-coupling, J ≈ 7-8 Hz) and H-4 (meta-coupling, J ≈ 1-2 Hz).

-

H-4 (δ ≈ 7.5-7.6 ppm): This proton is para to the aldehyde and ortho to H-3 and H-5. It often appears as a triplet of doublets (td) or a complex multiplet due to coupling with H-3 and H-5 (ortho-couplings) and H-6 (meta-coupling).

-

H-5 (δ ≈ 7.2-7.3 ppm): This proton is meta to the aldehyde and ortho to the shielding -OTMS group. It will be further upfield and typically appears as a triplet or triplet of doublets.

-

H-3 (δ ≈ 7.0-7.1 ppm): This proton is ortho to the electron-donating -OTMS group and para to the aldehyde. The shielding effect of the -OTMS group makes this the most upfield of the aromatic protons. It appears as a doublet of doublets (dd).

-

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~10.3 | 1H | s (singlet) | - | H-7 (-CHO) |

| ~7.85 | 1H | dd | J ≈ 7.6, 1.8 | H-6 |

| ~7.55 | 1H | ddd | J ≈ 8.4, 7.3, 1.8 | H-4 |

| ~7.25 | 1H | t | J ≈ 7.6 | H-5 |

| ~7.05 | 1H | d | J ≈ 8.4 | H-3 |

| ~0.3 | 9H | s (singlet) | - | -Si(CH₃)₃ |

| Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency. |

¹³C NMR Spectrum Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.[10] For this compound, we expect to see 9 distinct signals.

Data Interpretation and Signal Assignment

-

Carbonyl Carbon (C-7):

-

Aromatic Carbons (C-1 to C-6):

-

Chemical Shift (δ ≈ 120-160 ppm): The six aromatic carbons will have distinct chemical shifts.[8]

-

C-1 (ipso-carbon, δ ≈ 158-160 ppm): The carbon bearing the -OTMS group is significantly deshielded due to the direct attachment of the electronegative oxygen.

-

C-2 (ipso-carbon, δ ≈ 136-138 ppm): The carbon bearing the -CHO group is also deshielded, but typically less so than the oxygen-bearing carbon.

-

C-6, C-4, C-5, C-3 (δ ≈ 120-135 ppm): The remaining four carbons appear in the typical aromatic region. Their precise assignment can be confirmed with 2D NMR techniques (HSQC/HMBC), but can be predicted based on substituent effects. C-6 and C-4 will be the most deshielded of this group, while C-3 and C-5 will be more shielded.[12]

-

-

Trimethylsilyl (-Si(CH₃)₃) Carbons:

-

Chemical Shift (δ ≈ 0 ppm): Similar to the protons, the carbons of the methyl groups attached to silicon are highly shielded and appear far upfield, often near the TMS reference signal.

-

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~192.5 | C-7 (C=O) |

| ~159.0 | C-1 (C-OTMS) |

| ~137.0 | C-2 (C-CHO) |

| ~135.0 | C-4 |

| ~130.0 | C-6 |

| ~122.0 | C-5 |

| ~121.0 | C-3 |

| ~0.0 | -Si(C H₃)₃ |

| Note: Assignments for C-3, C-4, C-5, and C-6 are predictive and are best confirmed by 2D NMR. |

System Validation: The Role of 2D NMR

For unambiguous assignment, especially of the closely spaced aromatic signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H-6/H-5, H-5/H-4, and H-4/H-3, confirming their connectivity in the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, allowing for the definitive assignment of C-3, C-4, C-5, and C-6 based on their already assigned proton partners.

-

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. Key HMBC correlations for this molecule would include:

-

H-7 (aldehyde) to C-2 and C-6.

-

-Si(CH₃)₃ protons to the silicon-attached carbons and potentially to C-1.

-

Aromatic protons to their neighboring carbons, confirming the overall substitution pattern.

-

Caption: Workflow for complete NMR-based structure elucidation.

Standard Operating Protocol for NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[13][14] Following a standardized protocol ensures reproducibility and high-resolution data.

Objective: To prepare a high-quality NMR sample of this compound for ¹H and ¹³C analysis.

Materials:

-

Deuterated Chloroform (CDCl₃), 0.6-0.7 mL[15]

-

5 mm NMR Tube (clean, unscratched) and cap[16]

-

Glass vial (e.g., 1-dram)

-

Pasteur pipette with cotton or Kimwipe plug

-

Tetramethylsilane (TMS) internal standard (optional, if not in solvent)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound into a clean, dry glass vial.

-

Dissolution: Add ~0.7 mL of CDCl₃ to the vial. If TMS is not pre-mixed in the solvent, add a very small drop.

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and homogeneous.[14]

-

Filtering & Transfer: Place a small plug of cotton or a Kimwipe into a clean Pasteur pipette. Draw the sample solution into the pipette and carefully transfer it into the NMR tube, filtering out any potential dust or particulate matter.[13][15]

-

Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[4][14] Incorrect volume can lead to poor magnetic field shimming and distorted peak shapes.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

Caption: Standard workflow for high-quality NMR sample preparation.

Conclusion

The NMR spectra of this compound provide a complete and unambiguous confirmation of its molecular structure. The ¹H spectrum is characterized by three key regions: a highly shielded 9H singlet for the TMS group, a complex four-proton system in the aromatic region indicative of 1,2-disubstitution, and a strongly deshielded 1H singlet for the aldehyde proton. The ¹³C spectrum corroborates this structure with signals for the upfield silyl carbons, six distinct aromatic carbons, and a downfield aldehyde carbonyl carbon. By understanding the underlying principles of shielding, deshielding, and spin-spin coupling, and by employing a systematic approach to sample preparation and data analysis, researchers can confidently interpret these spectra for routine characterization and advanced structural studies.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Brainly. (2023, August 24). NMR Analysis of Benzaldehyde. Retrieved from [Link]

-

University of Guelph Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Intermediate Level, Spectrum 6. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Retrieved from [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

-

Reddit. (2020, February 4). Looking for resources to get better at reading NMR spectra. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). C-13 NMR Spectrum. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Bis((trimethylsilyl)oxy)benzaldehyde. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. epfl.ch [epfl.ch]

- 4. organomation.com [organomation.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. azooptics.com [azooptics.com]

- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. fiveable.me [fiveable.me]

- 13. sites.bu.edu [sites.bu.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-(trimethylsiloxy)benzaldehyde